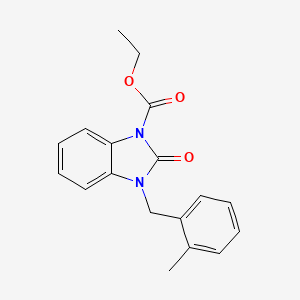

ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

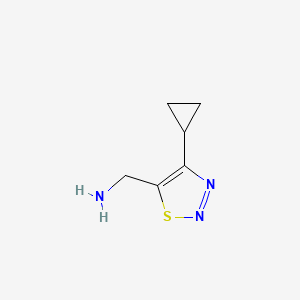

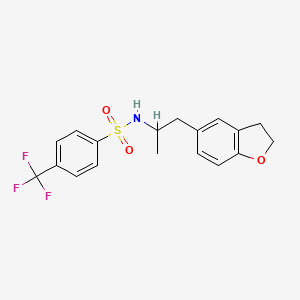

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The ethyl carboxylate group suggests it’s an ester, which are often used in a wide variety of applications from plastics to pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core, with a 2-methylbenzyl group attached at the 3-position, and an ethyl carboxylate group also attached at the 3-position .Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be oxidized, reduced, and can participate in substitution reactions .Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

- The compound has been used as a starting material in the solvent-free synthesis of ethyl 1-oxo-1,2-dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates, highlighting its utility in the development of complex chemical structures under mild conditions (Meziane et al., 1998).

- Its structure has been analyzed, showing distinct molecular orientations and interactions, such as T-shaped conformation and offset π–π interactions, indicating its potential for further molecular engineering (Kumar et al., 2016).

Reactivity and Bioactivity Studies

- Extensive studies on its spectroscopic, electronic, and chemical properties have been performed. The compound's charge delocalization patterns and interactions in molecular docking simulations suggest potential in various bioactive applications (Smitha et al., 2021).

- The compound has been involved in the synthesis of novel molecules with antioxidant, antibacterial, and antifungal activities, indicating its versatility in synthesizing bioactive derivatives (Maddila et al., 2012).

Material Science and Novel Material Synthesis

- It has been used in constructing heteropropellanes and heterocyclic systems, attracting attention for potential modifications in drugs and the development of novel materials with unique physical properties (Konstantinova et al., 2020).

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have been used in the development of anticancer drugs . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

For instance, benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that benzimidazole derivatives can affect various biochemical pathways related to cancerous cell lines .

Result of Action

Benzimidazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Future Directions

properties

IUPAC Name |

ethyl 3-[(2-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-11-7-6-10-15(16)19(17(20)21)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTGZPUUWZHWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

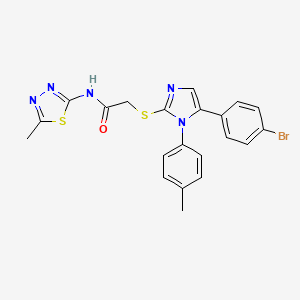

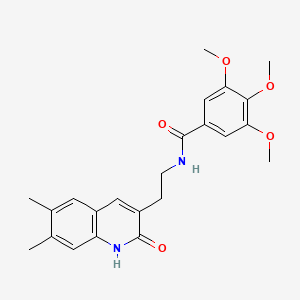

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)

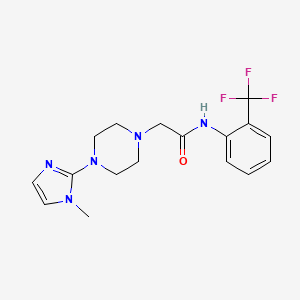

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)

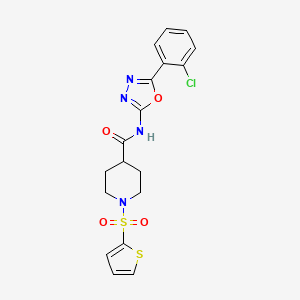

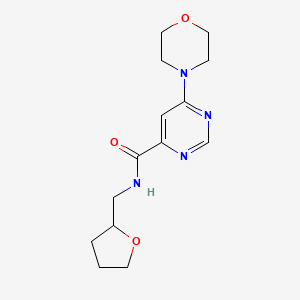

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)